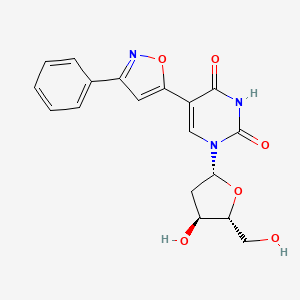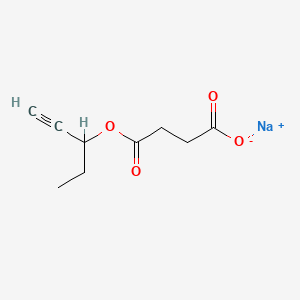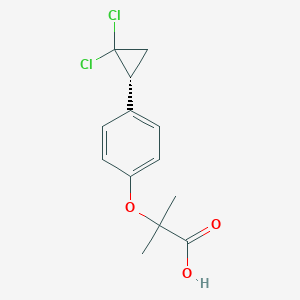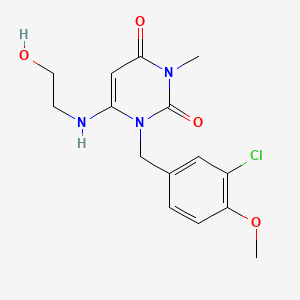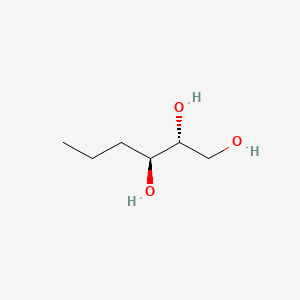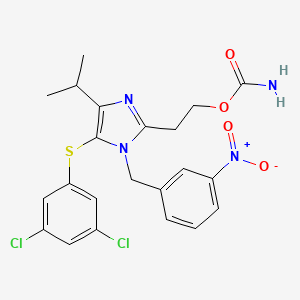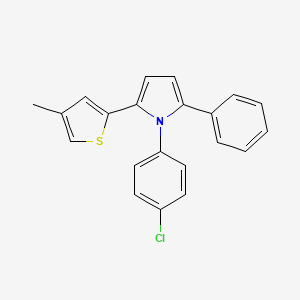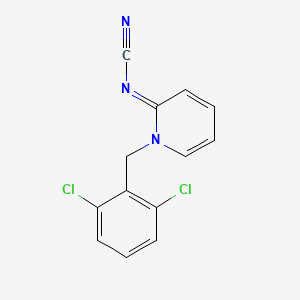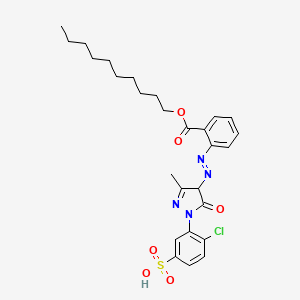
1-Decyl 2-((1-(2-chloro-5-sulphophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Decyl 2-((1-(2-chloro-5-sulphophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is notable for its unique structure, which includes a decyl chain, a chlorosulphonylphenyl group, and a pyrazolone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Decyl 2-((1-(2-chloro-5-sulphophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate typically involves a multi-step process:
Formation of the Pyrazolone Ring: The initial step involves the synthesis of the pyrazolone ring. This can be achieved by reacting an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Chlorosulphonylphenyl Group: The chlorosulphonylphenyl group is introduced through a sulphonation reaction, where the pyrazolone intermediate is treated with chlorosulphonic acid.
Azo Coupling Reaction: The key step in the synthesis is the azo coupling reaction. This involves the reaction of the sulphonated pyrazolone intermediate with a diazonium salt derived from 2-chloro-5-sulphophenylamine. The reaction is typically carried out in an aqueous medium at low temperatures to ensure the stability of the diazonium salt.
Esterification: The final step involves the esterification of the azo compound with decanol to form the desired product. This can be achieved using standard esterification techniques, such as the Fischer esterification method, which involves the use of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out in large reactors with precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Decyl 2-((1-(2-chloro-5-sulphophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can break the azo bond (N=N) to form amines. Reducing agents such as sodium dithionite or zinc in acetic acid are commonly used.
Substitution: The chlorosulphonyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium dithionite in an aqueous medium or zinc in acetic acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted sulphonyl derivatives.
Scientific Research Applications
1-Decyl 2-((1-(2-chloro-5-sulphophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate has several scientific research applications:
Chemistry: Used as a dye intermediate in the synthesis of various azo dyes.
Biology: Investigated for its potential use as a biological stain due to its vibrant color.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of pigments and dyes for textiles, plastics, and inks.
Mechanism of Action
The mechanism of action of 1-Decyl 2-((1-(2-chloro-5-sulphophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate involves its interaction with molecular targets such as enzymes and receptors. The azo bond (N=N) can undergo reduction to form amines, which can interact with biological molecules. The chlorosulphonyl group can also participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
1-Decyl 2-((1-(2-chloro-5-sulphophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate: Unique due to its specific structure and functional groups.
Other Azo Compounds: Similar compounds include other azo dyes and pigments with different substituents on the aromatic rings.
Uniqueness
This compound is unique due to the presence of the decyl chain, chlorosulphonylphenyl group, and pyrazolone ring, which confer specific chemical and physical properties. These structural features make it suitable for specific applications in dye synthesis and potential therapeutic uses.
Properties
CAS No. |
94135-83-8 |
|---|---|
Molecular Formula |
C27H33ClN4O6S |
Molecular Weight |
577.1 g/mol |
IUPAC Name |
4-chloro-3-[4-[(2-decoxycarbonylphenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C27H33ClN4O6S/c1-3-4-5-6-7-8-9-12-17-38-27(34)21-13-10-11-14-23(21)29-30-25-19(2)31-32(26(25)33)24-18-20(39(35,36)37)15-16-22(24)28/h10-11,13-16,18,25H,3-9,12,17H2,1-2H3,(H,35,36,37) |
InChI Key |
UWDKFYCYPLPWCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=CC=C1N=NC2C(=NN(C2=O)C3=C(C=CC(=C3)S(=O)(=O)O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


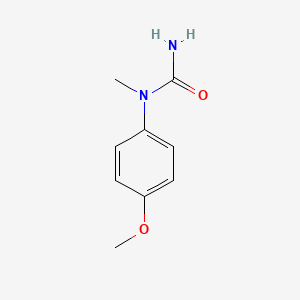

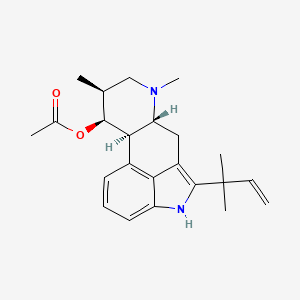
![N-[3-[(Aminocarbonyl)amino]phenyl]-3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]naphthalene-2-carboxamide](/img/structure/B12714331.png)
